molecular formula C18H19N3OS B5538741 3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B5538741
M. Wt: 325.4 g/mol
InChI Key: RMMYNKLADUUIPD-UHFFFAOYSA-N
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Description

3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a compound belonging to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to afford the corresponding pyridinethione derivative . The final step involves the reaction of this pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the desired thienopyridine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thienopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents or nucleophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the thienopyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the tetramethyl substitution on the thienopyridine ring enhances its stability and reactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-10-11(2)14-15(19)16(23-17(14)20-12(10)3)18(22)21(4)13-8-6-5-7-9-13/h5-9H,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMYNKLADUUIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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